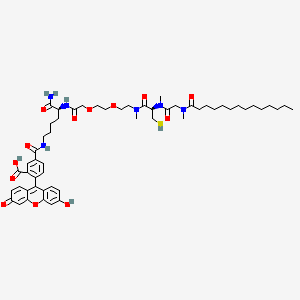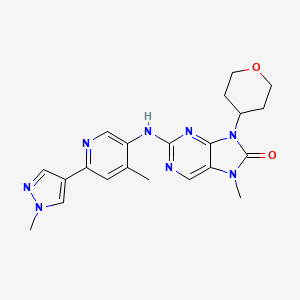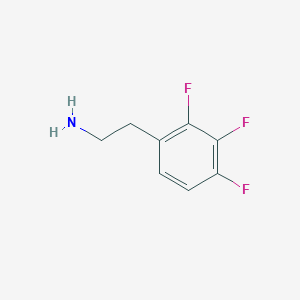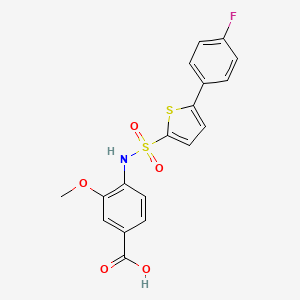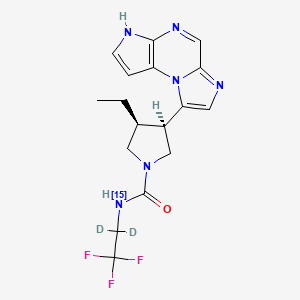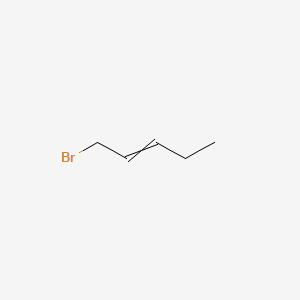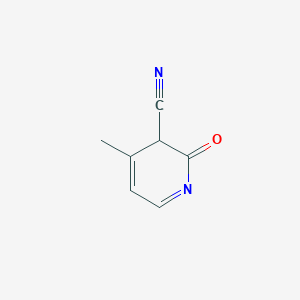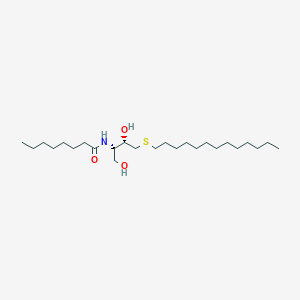
N-((2S,3S)-1,3-Dihydroxy-4-(tridecylthio)butan-2-yl)octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
XM462 is a dihydroceramide desaturase inhibitor that exhibits mixed-type inhibition. It has shown significant potential in tumor research due to its ability to inhibit dihydroceramide desaturase in both in vitro and cultured cells . This compound is particularly notable for its role in sphingolipid metabolism, which is crucial for various cellular processes.
Méthodes De Préparation
The synthesis of XM462 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to yield the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity .
In industrial production, the synthesis of XM462 is scaled up using optimized reaction conditions to ensure consistency and efficiency. This involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH .
Analyse Des Réactions Chimiques
XM462 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of XM462 may yield oxidized derivatives, while reduction may yield reduced derivatives .
Applications De Recherche Scientifique
XM462 has a wide range of scientific research applications, including:
Chemistry: In chemistry, XM462 is used as a tool to study sphingolipid metabolism and its role in cellular processes.
Biology: In biology, XM462 is used to investigate the effects of dihydroceramide desaturase inhibition on cell viability and apoptosis.
Medicine: In medicine, XM462 is being explored for its potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in tumor cells.
Industry: In industry, XM462 is used in the development of new drugs and therapeutic agents
Mécanisme D'action
The mechanism of action of XM462 involves the inhibition of dihydroceramide desaturase, an enzyme involved in sphingolipid metabolism. By inhibiting this enzyme, XM462 disrupts the synthesis of ceramides, which are essential components of cell membranes. This disruption leads to the accumulation of dihydroceramides, which can induce apoptosis in tumor cells .
Comparaison Avec Des Composés Similaires
XM462 is unique in its ability to inhibit dihydroceramide desaturase with high potency. Similar compounds include:
XM461: Another dihydroceramide desaturase inhibitor with similar properties but different potency.
RBM2-1B: An analog of XM462 that also inhibits dihydroceramide desaturase and has shown similar effects on cell viability.
RBM2-1D: Another analog of XM462 with similar inhibitory effects on dihydroceramide desaturase
These compounds share similar mechanisms of action but differ in their potency and specific applications. XM462 stands out due to its high potency and broad range of applications in scientific research and medicine.
Propriétés
Formule moléculaire |
C25H51NO3S |
|---|---|
Poids moléculaire |
445.7 g/mol |
Nom IUPAC |
N-[(2S,3S)-1,3-dihydroxy-4-tridecylsulfanylbutan-2-yl]octanamide |
InChI |
InChI=1S/C25H51NO3S/c1-3-5-7-9-10-11-12-13-14-16-18-20-30-22-24(28)23(21-27)26-25(29)19-17-15-8-6-4-2/h23-24,27-28H,3-22H2,1-2H3,(H,26,29)/t23-,24+/m0/s1 |
Clé InChI |
FOIBJHCOSKEGLA-BJKOFHAPSA-N |
SMILES isomérique |
CCCCCCCCCCCCCSC[C@H]([C@H](CO)NC(=O)CCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCSCC(C(CO)NC(=O)CCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide](/img/structure/B12366803.png)

![7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B12366814.png)
![5-Azaspiro[3.4]octane-2,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B12366815.png)
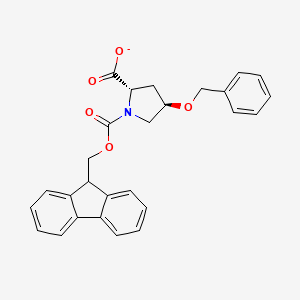
![4-ethyl-2-[3-methyl-5-[3-(trifluoromethyl)anilino]pyrazol-1-yl]-1H-pyrimidin-6-one](/img/structure/B12366833.png)
![sodium;3-[[(E)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);hydroxide](/img/structure/B12366834.png)
